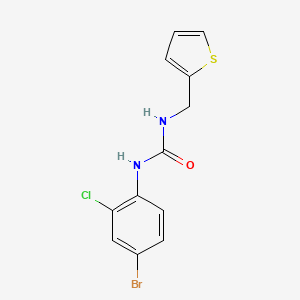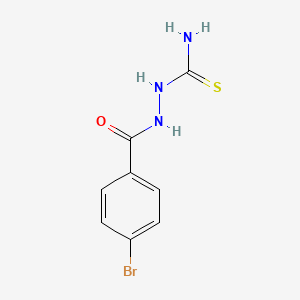![molecular formula C20H16N6 B5741502 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine), also known as PMIP, is a heterocyclic compound that has gained attention for its potential use in scientific research. PMIP is a derivative of imidazo[4,5-c]pyridine, which is a class of compounds known for their biological activity. In
作用機序
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) is believed to bind to DNA through intercalation, which involves the insertion of the compound between the base pairs of the DNA double helix. This interaction is thought to be mediated by the imidazo[4,5-c]pyridine moiety of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine), which has been shown to have a high affinity for DNA.
生化学的および生理学的効果
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has been shown to have low toxicity and is well-tolerated in cells and animals. It has been reported to induce cell death in cancer cells, possibly through its interaction with DNA. 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
実験室実験の利点と制限
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in research. Its fluorescent properties make it a useful tool for studying DNA-protein interactions. However, 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has limitations as well. Its binding affinity for DNA is relatively weak, which may limit its usefulness in certain applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several potential future directions for research involving 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine). One area of interest is the development of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)-based probes for imaging DNA in living cells. Another potential direction is the synthesis of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) derivatives with improved binding affinity for DNA. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) and its potential as a therapeutic agent.
Conclusion:
In conclusion, 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) is a heterocyclic compound that has potential for use in scientific research. Its synthesis method is well-established, and it has been studied for its use as a fluorescent probe for the detection of DNA. 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)'s mechanism of action involves intercalation with DNA, and it has been shown to have low toxicity and induce cell death in cancer cells. While 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has several advantages for use in lab experiments, its limitations include its weak binding affinity for DNA and incomplete understanding of its mechanism of action. Future research directions include the development of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)-based probes for imaging DNA in living cells and the synthesis of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) derivatives with improved binding affinity for DNA.
合成法
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) can be synthesized using a multi-step process that involves the reaction of 1,4-dibromobenzene with 2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylonitrile. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-methyl-1H-imidazo[4,5-c]pyridine to yield 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine).
科学的研究の応用
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of DNA. 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has been shown to selectively bind to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA-protein interactions.
特性
IUPAC Name |
1-methyl-2-[4-(1-methylimidazo[4,5-c]pyridin-2-yl)phenyl]imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-25-17-7-9-21-11-15(17)23-19(25)13-3-5-14(6-4-13)20-24-16-12-22-10-8-18(16)26(20)2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVKSIVYPUYZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C3=CC=C(C=C3)C4=NC5=C(N4C)C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-benzene-1,4-diylbis(1-methyl-1H-imidazo[4,5-c]pyridine) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)



![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)

![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
